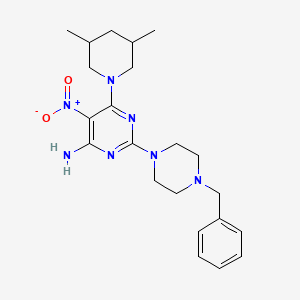
2-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C22H31N7O2 and its molecular weight is 425.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine (CAS Number: 674330-14-4) is a synthetic derivative with potential pharmacological applications. This article aims to summarize its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N7O2, with a molecular weight of approximately 425.53 g/mol. The structure includes a nitropyrimidine core substituted with piperazine and piperidine moieties, which are known to influence biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential modulation of neurotransmitter receptors, particularly those related to the GABA_A receptor, which is crucial in anticonvulsant activity.
Anticonvulsant Activity
A significant study evaluated the anticonvulsant properties of similar compounds using the pentylenetetrazole (PTZ) seizure model in mice. The results indicated that compounds with structural similarities to This compound exhibited protective effects against seizures, suggesting that they act as positive allosteric modulators at the GABA_A receptor binding site .
In Vivo Studies
In vivo evaluations demonstrated that derivatives targeting the GABA_A receptor exhibited significant anticonvulsant effects. The latency until the onset of seizures and the reduction in seizure frequency were notably improved in treated groups compared to controls. For instance, compounds from a related series showed enhanced protection against PTZ-induced seizures .
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions at the GABA_A receptor. These studies revealed that the compound could effectively bind to the benzodiazepine site, which is crucial for its anticonvulsant activity. The docking results indicated favorable interactions consistent with observed biological activities .
Comparative Biological Activity Table
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O2/c1-16-12-17(2)14-28(13-16)21-19(29(30)31)20(23)24-22(25-21)27-10-8-26(9-11-27)15-18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMIJVCIZPEMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













